5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole
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Overview
Description
5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chloromethyl group, a fluoro-phenyl group, and a cyclopropyl group attached to the oxadiazole ring It has a molecular formula of C11H9ClFN2O and a molecular weight of 24065 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-benzohydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization with a suitable reagent to form the oxadiazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other functional groups to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include substituted oxadiazoles, reduced derivatives, and cyclized heterocycles. These products can have diverse applications in medicinal chemistry, materials science, and agrochemicals .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, such as DNA replication, protein synthesis, or cell signaling . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole include other oxadiazole derivatives, such as:
- 5-Chloromethyl-3-(4-fluoro-phenyl)-[1,2,4]oxadiazole
- 5-Chloromethyl-3-(4-methoxy-phenyl)-[1,2,4]oxadiazole
- 5-Chloromethyl-3-(2-trifluoromethyl-phenyl)-[1,2,4]oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a cyclopropyl group and a fluoro-phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10ClFN2O |
---|---|
Molecular Weight |
252.67 g/mol |
IUPAC Name |
5-(chloromethyl)-3-[1-(2-fluorophenyl)cyclopropyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10ClFN2O/c13-7-10-15-11(16-17-10)12(5-6-12)8-3-1-2-4-9(8)14/h1-4H,5-7H2 |
InChI Key |
KRLUREPILVOXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C3=NOC(=N3)CCl |
Origin of Product |
United States |
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